Lithium manganese nickel oxide

Description

Properties

IUPAC Name |

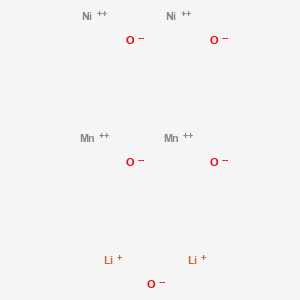

dilithium;manganese(2+);nickel(2+);oxygen(2-) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2Li.2Mn.2Ni.5O/q2*+1;4*+2;5*-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSPZCSWCMSTDHK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].[Li+].[O-2].[O-2].[O-2].[O-2].[O-2].[Mn+2].[Mn+2].[Ni+2].[Ni+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Li2Mn2Ni2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12031-75-3 | |

| Record name | dilithium trimanganese nickel octoxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

theoretical capacity of lithium manganese nickel oxide spinel

An In-Depth Technical Guide to the Theoretical Capacity of Lithium Manganese Nickel Oxide Spinel (LiNi₀.₅Mn₁.₅O₄)

Introduction

This compound (LiNi₀.₅Mn₁.₅O₄, hereafter referred to as LMNO) has garnered significant attention as a promising high-voltage cathode material for next-generation lithium-ion batteries. Its appeal lies in a combination of high operating voltage, satisfactory theoretical energy density, cost-effectiveness due to the abundance of manganese and nickel, and good thermal stability. A fundamental understanding of its theoretical capacity is crucial for researchers and scientists in evaluating its potential and guiding further development. This guide provides a detailed exploration of the theoretical capacity of LMNO, the underlying electrochemical principles, and the experimental protocols for determining its practical specific capacity.

Core Concept: Theoretical Capacity

The theoretical capacity of an electrode material is a calculated, intrinsic property that represents the maximum amount of charge that can be stored per unit mass, assuming that all the active material participates in the electrochemical reaction. It is determined by the material's molecular weight and the number of electrons transferred during the charge-discharge process. For LMNO, the capacity is primarily derived from the redox reactions of the transition metal ions, specifically nickel and manganese.

Calculation of Theoretical Capacity

The theoretical specific capacity (Q) can be calculated using Faraday's laws of electrolysis. The governing formula is:

Q (mAh/g) = (n * F) / (M * 3.6)

Where:

-

n is the number of electrons transferred per formula unit.

-

F is the Faraday constant, approximately 96485 C/mol.

-

M is the molar mass of the active material in g/mol .

-

3.6 is a conversion factor from coulombs to milliampere-hours (C/s * 3600 s/h / 1000 mA/A).

For LiNi₀.₅Mn₁.₅O₄, the primary redox reaction contributing to the high-voltage plateau involves the oxidation of Ni²⁺ to Ni⁴⁺, which corresponds to the transfer of two electrons. However, the standard convention for calculating the theoretical capacity of high-voltage spinel materials considers the reversible intercalation and deintercalation of one lithium ion per formula unit. This is because the electrochemical process in the typical operating voltage range is dominated by the Ni²⁺/Ni⁴⁺ redox couple, effectively utilizing one Li⁺.

Step-by-Step Calculation for LiNi₀.₅Mn₁.₅O₄:

-

Determine the number of electrons transferred (n): For the main electrochemical reaction involving the Ni²⁺/Ni⁴⁺ redox couple, one Li⁺ ion is deintercalated, resulting in the transfer of one electron per formula unit (n=1).

-

Calculate the Molar Mass (M):

-

Li: 6.941 g/mol

-

Ni: 0.5 * 58.693 g/mol = 29.347 g/mol

-

Mn: 1.5 * 54.938 g/mol = 82.407 g/mol

-

O: 4 * 15.999 g/mol = 63.996 g/mol

-

Total Molar Mass (M) = 182.691 g/mol

-

-

Apply the formula:

-

Q = (1 * 96485 C/mol) / (182.691 g/mol * 3.6)

-

Q ≈ 147.7 mAh/g

-

Thus, the widely accepted theoretical capacity of LiNi₀.₅Mn₁.₅O₄ is approximately 147 mAh/g.[1][2][3][4]

Data Presentation

Table 1: Key Properties of LiNi₀.₅Mn₁.₅O₄ Spinel

| Property | Value | Notes |

| Theoretical Specific Capacity | ~147 mAh/g | Based on the transfer of one Li⁺ ion per formula unit.[1][2][3][4] |

| Operating Voltage | ~4.7 V vs. Li/Li⁺ | Associated with the Ni²⁺/Ni⁴⁺ redox couple.[1][3] |

| Crystal Structure (Disordered) | Face-centered cubic (Fd-3m) | Ni and Mn ions are randomly distributed on the octahedral sites.[5][6] |

| Crystal Structure (Ordered) | Primitive cubic (P4₃32) | Ni and Mn ions are arranged in an ordered fashion.[1][5][6] |

| Energy Density (Theoretical) | ~690 Wh/kg | Calculated as Theoretical Capacity × Operating Voltage. |

Table 2: Parameters for Theoretical Capacity Calculation

| Parameter | Symbol | Value | Unit |

| Number of electrons transferred | n | 1 | e⁻/formula unit |

| Faraday Constant | F | 96485 | C/mol |

| Molar Mass of LiNi₀.₅Mn₁.₅O₄ | M | 182.691 | g/mol |

Electrochemical Basis and Crystal Structure

The electrochemical performance of LMNO is intrinsically linked to its spinel crystal structure. The structure consists of a cubic close-packed array of oxygen ions, with lithium and the transition metals occupying tetrahedral and octahedral interstitial sites.

-

Disordered Spinel (Fd-3m): In this structure, Ni²⁺ and Mn⁴⁺ ions are randomly distributed on the 16d octahedral sites. This configuration typically exhibits a single, broad charge/discharge plateau around 4.7 V, corresponding to the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ redox reactions.[1][5]

-

Ordered Spinel (P4₃32): This structure arises from the ordering of Ni²⁺ and Mn⁴⁺ ions on the 4a and 12d octahedral sites, respectively.[1][5] The ordered phase often shows two distinct plateaus around 4.7 V and a smaller plateau at approximately 4.0 V, which is associated with the Mn³⁺/Mn⁴⁺ redox couple.[1]

The theoretical capacity of ~147 mAh/g is primarily realized through the Ni²⁺/Ni⁴⁺ redox activity. The involvement of the Mn³⁺/Mn⁴⁺ couple can contribute to the overall capacity but is often associated with structural instability and capacity fading.

Experimental Protocols

While the theoretical capacity is a calculated value, its experimental validation is performed by measuring the practical specific capacity of the material. This is typically done using galvanostatic cycling in a half-cell configuration.

1. Electrode Slurry Preparation:

-

Active Material: LiNi₀.₅Mn₁.₅O₄ powder.

-

Conductive Agent: Super P carbon black or a similar conductive carbon.

-

Binder: Polyvinylidene fluoride (B91410) (PVDF).

-

Solvent: N-methyl-2-pyrrolidone (NMP).

-

Procedure:

-

Mix the LMNO powder, conductive agent, and binder in a predetermined weight ratio (e.g., 80:10:10).

-

Add NMP solvent and mix thoroughly using a planetary mixer or magnetic stirrer until a homogeneous slurry is formed.

-

2. Electrode Fabrication:

-

Current Collector: Aluminum foil.

-

Procedure:

-

Cast the prepared slurry onto the aluminum foil using a doctor blade with a set gap to control the thickness.

-

Dry the coated foil in a vacuum oven at a specific temperature (e.g., 80-120°C) for several hours to remove the NMP solvent.

-

Punch out circular electrodes of a known diameter from the dried sheet.

-

Press the electrodes under a specific pressure to ensure good contact between the particles and the current collector.

-

Measure the mass of the active material on the electrode.

-

3. Coin Cell Assembly:

-

Configuration: CR2032 coin cell.

-

Components:

-

Cathode: The prepared LMNO electrode.

-

Anode: Lithium metal foil.

-

Separator: A microporous polymer membrane (e.g., Celgard).

-

Electrolyte: 1 M LiPF₆ in a mixture of organic carbonates (e.g., ethylene (B1197577) carbonate and dimethyl carbonate).

-

-

Procedure:

-

Assemble the coin cell components in an argon-filled glovebox in the following order: cathode case, cathode, separator, lithium anode, spacer disk, spring, and anode case.

-

Add a few drops of electrolyte to wet the separator and electrodes.

-

Crimp the coin cell to seal it.

-

4. Electrochemical Measurement (Galvanostatic Cycling):

-

Instrument: A battery cycler.

-

Procedure:

-

Allow the assembled cell to rest for several hours to ensure complete wetting of the electrodes by the electrolyte.

-

Cycle the cell at a constant current (galvanostatic mode) within a specified voltage window (e.g., 3.5 V to 4.9 V).

-

The C-rate (e.g., C/10, where 1C = 147 mA/g) determines the applied current based on the theoretical capacity and the mass of the active material.

-

Record the charge and discharge capacities over multiple cycles.

-

5. Specific Capacity Calculation:

The practical specific capacity is calculated from the galvanostatic cycling data using the following formula:

Specific Capacity (mAh/g) = (I * t) / m

Where:

-

I is the applied current in milliamperes (mA).

-

t is the duration of the discharge or charge in hours (h).

-

m is the mass of the active material (LMNO) in grams (g).

Mandatory Visualizations

References

Crystal Structure of LiNiₓMnᵧO₂: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lithium nickel manganese oxides (LiNiₓMnᵧO₂) represent a class of cathode materials crucial for the advancement of lithium-ion battery technology. Their electrochemical performance, including capacity, cycle life, and safety, is intrinsically linked to their crystal structure. A thorough understanding and precise control of this structure are therefore paramount for the development of next-generation energy storage solutions. This guide provides a comprehensive technical overview of the crystal structure analysis of LiNiₓMnᵧO₂, detailing the fundamental structural characteristics, common analytical techniques, and the critical issue of cation mixing.

Fundamental Crystal Structure

LiNiₓMnᵧO₂ materials typically adopt a layered rock-salt crystal structure, belonging to the α-NaFeO₂ type with the R-3m space group (No. 166). In this structure, lithium ions (Li⁺) and transition metal ions (Ni²⁺/³⁺/⁴⁺, Mn³⁺/⁴⁺) occupy alternating layers of octahedral sites within a cubic close-packed oxygen framework. Specifically, the Li⁺ ions reside at the 3a Wyckoff sites, while the transition metal ions occupy the 3b sites, forming distinct LiO₂ and (Ni,Mn)O₂ slabs stacked along the c-axis of the hexagonal lattice.

The ordering of cations into these distinct layers is a key determinant of the material's electrochemical properties, as it facilitates the two-dimensional diffusion of Li⁺ ions during charging and discharging cycles. The ratio of the lattice parameters, c/a, is often used as an indicator of the degree of this layered ordering. A higher c/a ratio generally signifies a more pronounced layered structure, which is beneficial for electrochemical performance.

A significant challenge in Ni-rich LiNiₓMnᵧO₂ materials is the phenomenon of Li/Ni cation mixing , where a certain percentage of Ni²⁺ ions migrate to the Li⁺ layers (3a sites). This is primarily due to the similar ionic radii of Li⁺ (0.76 Å) and Ni²⁺ (0.69 Å). This disorder impedes the diffusion pathways for Li⁺ ions, leading to reduced capacity, poor rate capability, and accelerated capacity fading.[1][2] The extent of cation mixing is a critical parameter that needs to be precisely quantified during material synthesis and characterization.

Synthesis Methods Overview

The crystal structure and degree of cation mixing in LiNiₓMnᵧO₂ are highly dependent on the synthesis method employed. Common synthesis routes include:

-

Solid-State Reaction: This method involves the high-temperature calcination of precursor materials, such as lithium salts and transition metal oxides or hydroxides. While straightforward, it can sometimes lead to inhomogeneous mixing of precursors and a higher degree of cation disorder.

-

Co-precipitation: This technique involves the simultaneous precipitation of transition metal hydroxides or carbonates from a solution of their salts. This method allows for atomic-level mixing of the transition metals, leading to more homogeneous products with potentially lower cation mixing after subsequent lithiation and calcination.

-

Sol-Gel Method: This wet-chemical technique involves the formation of a sol (a colloidal suspension of solid particles in a liquid) which then gels to form a solid network. This approach offers excellent control over stoichiometry and particle size, often resulting in materials with well-ordered crystal structures.

The choice of synthesis method and the careful control of process parameters such as pH, temperature, and calcination atmosphere are crucial for obtaining LiNiₓMnᵧO₂ with the desired crystal structure and minimal cation disorder.

Experimental Protocols for Structural Analysis

A multi-technique approach is essential for a comprehensive analysis of the LiNiₓMnᵧO₂ crystal structure. The primary methods employed are X-ray Diffraction (XRD), Neutron Diffraction (ND), and Raman Spectroscopy.

X-ray Diffraction (XRD) and Rietveld Refinement

XRD is the most common technique for determining the phase purity, crystal structure, and lattice parameters of crystalline materials.[3] For a detailed structural analysis, the collected powder XRD data is analyzed using the Rietveld refinement method.[4]

Experimental Protocol for Powder XRD:

-

Sample Preparation: The LiNiₓMnᵧO₂ powder is finely ground to ensure random orientation of the crystallites. The powder is then packed into a sample holder, ensuring a flat and smooth surface.

-

Instrument Setup:

-

X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å) is used.

-

Geometry: Bragg-Brentano geometry is commonly employed.

-

Scan Range (2θ): A wide angular range, for example, 10° to 90°, is scanned to collect a sufficient number of diffraction peaks.

-

Step Size and Dwell Time: A small step size (e.g., 0.01-0.02°) and an appropriate dwell time are chosen to ensure good data quality.

-

-

Data Collection: The diffraction pattern is recorded by measuring the intensity of the diffracted X-rays as a function of the scattering angle 2θ.

Rietveld Refinement Protocol:

Rietveld refinement is a powerful technique that fits a calculated diffraction pattern to the experimental data, allowing for the extraction of detailed structural information.[5] The refinement process is typically carried out using specialized software (e.g., FullProf, GSAS-II).

-

Initial Model: An initial structural model is required, which includes the space group (R-3m), approximate lattice parameters, and atomic positions.

-

Refinement Sequence: The refinement proceeds in a stepwise manner, sequentially refining different sets of parameters:

-

Scale Factor: The first parameter to be refined.

-

Background: The background is modeled using a suitable function (e.g., a polynomial).

-

Lattice Parameters (a and c): These are refined to match the positions of the diffraction peaks.

-

Peak Shape Parameters: Parameters defining the peak shape (e.g., Gaussian and Lorentzian contributions) are refined.

-

Atomic Positions: The fractional atomic coordinates (especially for oxygen) are refined.

-

Isotropic Displacement Parameters (B-factors): These account for the thermal vibrations of the atoms.

-

Occupancy Factors: To quantify cation mixing, the occupancies of the 3a (Li) and 3b (Ni/Mn) sites are refined. A constraint is often applied to maintain the overall stoichiometry. The degree of Li/Ni mixing is determined by the amount of Ni refined on the Li site.[6]

-

-

Goodness-of-Fit: The quality of the refinement is assessed by monitoring the goodness-of-fit indicators, such as Rwp (weighted profile R-factor) and χ² (chi-squared).

Neutron Diffraction (ND)

Neutron diffraction is a powerful complementary technique to XRD for studying LiNiₓMnᵧO₂.[7] Due to the different scattering cross-sections of neutrons for different elements, ND is particularly sensitive to light elements like lithium and can more accurately distinguish between nickel and manganese, which have similar X-ray scattering factors. This makes ND highly effective for the precise quantification of Li/Ni cation mixing.[1][2]

Experimental Protocol for Neutron Diffraction:

-

Sample Preparation: A larger amount of sample (typically a few grams) is required compared to XRD. The powder is loaded into a sample container (e.g., a vanadium can, which has a low neutron scattering cross-section).

-

Instrument Setup:

-

Neutron Source: A nuclear reactor or a spallation neutron source is required.[7]

-

Diffractometer: A high-resolution powder diffractometer is used.

-

Wavelength: A constant wavelength is selected using a monochromator.

-

-

Data Collection: The diffraction pattern is collected by scanning a range of scattering angles.

-

Data Analysis: The collected neutron diffraction data is analyzed using the Rietveld refinement method, similar to the procedure for XRD data. The higher sensitivity to Li and the ability to differentiate between Ni and Mn allows for a more accurate determination of the cation distribution.

Raman Spectroscopy

Raman spectroscopy is a vibrational spectroscopy technique that provides information about the local structure and bonding in a material.[8] It is sensitive to short-range order and can be used to probe changes in the local coordination environment of the transition metal ions, making it a valuable tool for studying cation ordering and phase transitions.[9]

Experimental Protocol for Raman Spectroscopy:

-

Sample Preparation: A small amount of the powder sample is placed on a microscope slide.

-

Instrument Setup:

-

Laser Source: A visible laser (e.g., 532 nm or 633 nm) is commonly used. The laser power should be kept low to avoid sample degradation.[8]

-

Microscope: The laser is focused onto the sample through a microscope objective, and the scattered light is collected through the same objective.

-

Spectrometer: The collected light is passed through a spectrometer to separate the Raman scattered light from the Rayleigh scattered light.

-

-

Data Collection: The Raman spectrum is recorded as intensity versus Raman shift (in cm⁻¹).

Interpretation of Raman Spectra:

For materials with the R-3m space group, two Raman active modes are typically observed: the Eg mode (around 485 cm⁻¹) and the A₁g mode (around 595 cm⁻¹). These correspond to the bending and stretching vibrations of the M-O bonds in the MO₆ octahedra, respectively. The peak positions, widths, and relative intensities of these bands can provide insights into the degree of cation ordering, the presence of structural defects, and changes in the local structure upon cycling.[10]

Data Presentation: Structural Parameters of LiNiₓMnᵧO₂

The following tables summarize typical structural parameters obtained from the analysis of LiNiₓMnᵧO₂ with varying compositions.

| Composition (x, y) | Synthesis Method | a (Å) | c (Å) | c/a ratio | Unit Cell Volume (ų) | Li/Ni Cation Mixing (%) | Reference |

| LiNi₀.₅Mn₀.₅O₂ | Solid-State | 2.875 | 14.251 | 4.957 | 102.0 | ~3-5 | [11] |

| LiNi₀.₈Mn₀.₁Co₀.₁O₂ | Co-precipitation | 2.872 | 14.195 | 4.942 | 101.4 | ~2-4 | [12] |

| LiNi₁/₃Mn₁/₃Co₁/₃O₂ | Co-precipitation | 2.863 | 14.228 | 4.969 | 101.0 | <2 |

Note: The values presented are representative and can vary depending on the specific synthesis conditions.

Visualization of Workflows and Relationships

Experimental Workflow for Crystal Structure Analysis

Caption: Workflow for the comprehensive crystal structure analysis of LiNiₓMnᵧO₂.

Relationship Between Synthesis, Structure, and Performance

Caption: Interrelationship of synthesis, structure, and performance in LiNiₓMnᵧO₂.

Conclusion

The crystal structure of LiNiₓMnᵧO₂ is a critical factor governing its performance as a cathode material in lithium-ion batteries. A detailed structural characterization, primarily through a combination of X-ray and neutron diffraction with Rietveld refinement, is essential for understanding and optimizing these materials. The quantification of Li/Ni cation mixing is particularly crucial, as this structural defect significantly impacts electrochemical properties. By carefully controlling synthesis conditions and employing rigorous characterization protocols as outlined in this guide, researchers can advance the development of high-performance LiNiₓMnᵧO₂ cathodes for future energy storage applications.

References

- 1. New insight into Li/Ni disorder in layered cathode materials for lithium ion batteries: a joint study of neutron diffraction, electrochemical kinetic analysis and first-principles calculations - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 2. researchgate.net [researchgate.net]

- 3. X-Ray Diffraction (XRD) for Crystalline Structure Analysis of Battery Electrode Materials [labx.com]

- 4. biologic.net [biologic.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Neutron diffraction - Wikipedia [en.wikipedia.org]

- 8. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

electrochemical reaction mechanism of LMNO cathodes

An In-depth Technical Guide to the Electrochemical Reaction Mechanism of LiNi0.5Mn1.5O4 (LMNO) Cathodes

Introduction

The spinel LiNi0.5Mn1.5O4 (LMNO) has emerged as a highly promising cathode material for the next generation of high-energy-density lithium-ion batteries.[1] Its primary advantages include a high operating voltage of approximately 4.7 V (vs. Li/Li⁺), which is derived from the Ni²⁺/Ni⁴⁺ redox couple, leading to a theoretical energy density of about 700 Wh kg⁻¹.[2][3] Furthermore, its three-dimensional spinel framework facilitates rapid lithium-ion diffusion, and the use of abundant elements like manganese and nickel makes it a cost-effective and environmentally benign alternative to cobalt-based cathodes.[1][3]

Despite these advantages, the commercial application of LMNO is hindered by several challenges. The high operating potential leads to severe oxidative decomposition of conventional carbonate-based electrolytes, forming an unstable cathode-electrolyte interphase (CEI).[4][5] This, along with issues like transition metal dissolution and structural instability upon prolonged cycling, results in significant capacity fading.[1][6] A thorough understanding of the material's crystal structure, electrochemical reaction pathways, and degradation mechanisms is therefore critical for developing strategies to enhance its performance and stability.

This guide provides a detailed technical overview of the core , tailored for researchers and scientists in the field. It covers the fundamental crystal chemistry, the intricate redox processes, and the primary factors influencing performance, supported by quantitative data and detailed experimental protocols.

Crystal Structure of LiNi0.5Mn1.5O4

The electrochemical properties of LMNO are intrinsically linked to its crystal structure. Depending on the synthesis conditions, particularly the annealing temperature and cooling rate, LMNO can crystallize into two main polymorphs: the disordered Fd-3m structure and the ordered P4₃32 structure.[7][8]

-

Disordered Spinel (Fd-3m): This structure typically forms at high synthesis temperatures followed by rapid quenching. In the Fd-3m space group, Ni²⁺ and Mn⁴⁺ ions are randomly distributed over the 16d octahedral sites.[8] This disordered arrangement often leads to the presence of a small amount of Mn³⁺ ions to maintain charge neutrality, which can be beneficial for electronic conductivity but may also lead to Jahn-Teller distortion.[9] The disordered phase is often associated with better rate capability due to higher electronic conductivity.[9]

-

Ordered Spinel (P4₃32): The ordered phase is obtained through slow cooling or annealing at lower temperatures (around 700-800 °C). In this structure, Ni²⁺ and Mn⁴⁺ ions occupy specific crystallographic sites (4a and 12d, respectively), leading to a superstructure.[2][7] The ordered P4₃32 phase is characterized by the absence of Mn³⁺, resulting in a flat voltage plateau around 4.7 V.[7]

The choice of synthesis method, such as solid-state reaction, sol-gel, or co-precipitation, plays a crucial role in determining the final crystal structure, morphology, and presence of impurities like LixNi₁₋ₓO.[1][3]

Table 1: Crystallographic Data for Ordered and Disordered LMNO

| Property | Ordered LMNO | Disordered LMNO |

| Space Group | P4₃32 | Fd-3m |

| Lattice Parameter (a) | ~8.17 Å[2] | ~8.17 Å |

| Atomic Positions | Li: 8c, Ni: 4a, Mn: 12d, O: 8c & 24e[7] | Li: 8a, Ni/Mn: 16d, O: 32e[8] |

| Key Feature | Superstructure from Ni/Mn ordering | Random distribution of Ni/Mn |

Electrochemical Reaction Mechanism

The electrochemical process in LMNO involves the extraction (charge) and insertion (discharge) of one Li⁺ ion per formula unit, which is charge-compensated by the redox activity of the transition metals.

Redox Reactions

The primary redox activity in LMNO occurs at a high potential of ~4.7 V vs. Li/Li⁺ and is attributed to the two-step oxidation of Ni²⁺ to Ni⁴⁺ upon charging, and the corresponding reduction during discharge.[7][10]

-

Ni²⁺ → Ni³⁺ + e⁻ (at ~4.7 V)

-

Ni³⁺ → Ni⁴⁺ + e⁻ (at ~4.75 V)

In the disordered Fd-3m phase, the presence of Mn³⁺ introduces an additional redox reaction at a lower potential of ~4.0 V.[7][8]

-

Mn³⁺ → Mn⁴⁺ + e⁻ (at ~4.0 V)

This lower plateau is often considered an indicator of the degree of disorder in the LMNO material. The main redox couple remains the Ni²⁺/Ni⁴⁺, which provides the majority of the material's theoretical capacity of 147 mAh g⁻¹.[3]

Phase Transitions

During lithium extraction and insertion, LMNO undergoes a series of phase transitions. For the well-ordered P4₃32 material, the process involves two distinct two-phase reactions, transforming through three cubic phases.[2]

Charge Process (Delithiation):

-

Step 1: LiNi0.5Mn1.5O₄ (cubic phase 1, Li-rich) ↔ Li0.5Ni0.5Mn1.5O₄ (cubic phase 2) + 0.5Li⁺ + 0.5e⁻

-

Step 2: Li0.5Ni0.5Mn1.5O₄ (cubic phase 2) ↔ Ni0.5Mn1.5O₄ (cubic phase 3, Li-poor) + 0.5Li⁺ + 0.5e⁻

These transitions correspond to the Ni²⁺/Ni³⁺ and Ni³⁺/Ni⁴⁺ redox couples, respectively.[8] While two-phase reactions can sometimes lead to poor kinetics, ordered LMNO exhibits excellent rate capability, suggesting that non-equilibrium single-phase redox processes may also play a role.[2] The disordered Fd-3m structure is believed to undergo a more solid-solution-like reaction, which contributes to its enhanced rate performance.

Table 2: Key Electrochemical Potentials of LMNO

| Redox Couple | Potential (V vs. Li/Li⁺) | Associated Structure |

| Ni²⁺ / Ni³⁺ | ~4.7 | Ordered & Disordered |

| Ni³⁺ / Ni⁴⁺ | ~4.75 | Ordered & Disordered |

| Mn³⁺ / Mn⁴⁺ | ~4.0 | Primarily Disordered |

Degradation Mechanisms

The primary obstacle to the widespread use of LMNO is its capacity degradation, especially at elevated temperatures. The degradation stems from two main sources: interfacial side reactions and intrinsic structural instability.

Electrolyte Decomposition

The high operating voltage of LMNO (~4.7 V) is beyond the thermodynamic stability window of conventional carbonate-based electrolytes (e.g., LiPF₆ in EC/EMC).[5][11] At these potentials, the electrolyte undergoes continuous oxidative decomposition on the cathode surface. This process consumes active lithium and electrolyte components, leading to the formation of a thick, resistive CEI layer.[12] This layer impedes Li⁺ transport, increases cell impedance, and contributes significantly to capacity fade.[11] The decomposition of the LiPF₆ salt can also generate HF, which attacks the cathode material, leading to transition metal dissolution.[11]

Structural and Interfacial Instability

-

Transition Metal Dissolution: The presence of acidic species like HF can lead to the dissolution of manganese from the spinel structure, which can then migrate to and poison the anode surface.[13]

-

Volume Change and Cracking: The phase transitions during cycling induce lattice parameter changes, leading to internal strain.[6] Over many cycles, this strain can cause microcrack formation in the particles, leading to a loss of electrical contact and capacity fade.[6][13]

-

Surface Reconstruction: The highly reactive surface of delithiated LMNO can undergo structural transformation, forming a rock-salt-like phase that is electrochemically inactive and hinders Li⁺ diffusion.

Strategies to mitigate these issues include surface coatings (e.g., Al₂O₃, ZrO₂, Li₃PO₄), elemental doping, and the development of high-voltage stable electrolytes.[1][12]

Key Experimental Characterization Protocols

To study the electrochemical mechanism of LMNO, a combination of synthesis, electrochemical testing, and material characterization techniques is employed.

Synthesis Protocol: Solid-State Reaction

This is a common method for producing polycrystalline LMNO powder.

-

Precursor Mixing: Stoichiometric amounts of Li₂CO₃, NiO, and MnO₂ powders are intimately mixed. A common molar ratio is 0.5:0.5:1.5. Mixing is typically performed via high-energy ball milling for several hours to ensure homogeneity.

-

Calcination: The mixed powder is placed in an alumina (B75360) crucible and subjected to a two-step calcination process in air.

-

Step 1 (Pre-calcination): Heat at ~750-800 °C for 12-24 hours to decompose the carbonate and initiate the reaction.

-

Step 2 (Final Sintering): Re-grind the powder and heat at ~900 °C for 12-24 hours to form the final crystalline phase.

-

-

Cooling: The cooling rate determines the degree of cation ordering.

-

For ordered P4₃32 , cool slowly (e.g., 1-2 °C/min) or include an annealing step at ~700 °C.

-

For disordered Fd-3m , quench the sample rapidly to room temperature.

-

Electrochemical Characterization: Cyclic Voltammetry (CV)

CV is used to identify the redox potentials of the electrochemical reactions.

-

Electrode Preparation: Mix the synthesized LMNO powder (80 wt%), conductive carbon (e.g., Super P, 10 wt%), and a binder (e.g., PVDF, 10 wt%) in a solvent (NMP) to form a slurry. Coat the slurry onto an aluminum foil current collector and dry under vacuum at ~120 °C for 12 hours.

-

Cell Assembly: Assemble a 2032-type coin cell in an argon-filled glovebox. Use the prepared LMNO electrode as the working electrode, lithium metal as the counter and reference electrode, a porous polymer separator, and an electrolyte (e.g., 1 M LiPF₆ in EC:EMC 3:7 v/v).

-

CV Measurement:

-

Potential Window: Scan between 3.5 V and 5.0 V vs. Li/Li⁺.

-

Scan Rate: Use a slow scan rate, such as 0.1 mV/s, to resolve the peaks.

-

Analysis: The resulting voltammogram will show anodic (oxidation) and cathodic (reduction) peaks corresponding to the Ni²⁺/Ni³⁺, Ni³⁺/Ni⁴⁺, and (if present) Mn³⁺/Mn⁴⁺ redox couples.

-

Structural Characterization: X-ray Diffraction (XRD)

XRD is essential for phase identification and determining the crystal structure.

-

Sample Preparation: Place a small amount of the synthesized LMNO powder on a sample holder.

-

Data Acquisition: Use a diffractometer with a Cu Kα radiation source (λ = 1.5406 Å). Scan a 2θ range from 10° to 80° with a step size of ~0.02°.

-

Data Analysis:

-

Phase Identification: Compare the obtained diffraction pattern with standard patterns from databases (e.g., ICDD) to confirm the formation of the spinel phase and identify any impurities.

-

Structure Determination: The presence of superstructure peaks (e.g., at 2θ ≈ 15°, 29°, 39°) indicates the ordered P4₃32 phase. Their absence suggests the disordered Fd-3m phase.

-

Rietveld Refinement: Perform Rietveld refinement on the data to obtain precise lattice parameters and atomic positions.

-

Conclusion and Outlook

The electrochemical reaction mechanism of LiNi0.5Mn1.5O4 cathodes is centered around the high-voltage Ni²⁺/Ni⁴⁺ redox couple, which enables high energy density. The performance is heavily influenced by the crystallographic ordering of Ni and Mn ions, with the disordered Fd-3m phase offering better rate capability and the ordered P4₃32 phase showing a distinct two-step reaction pathway. The primary challenge remains the severe degradation caused by electrolyte oxidation at the high operating potential.

Future research will continue to focus on mitigating these degradation pathways. Key strategies include:

-

Surface Engineering: Developing more robust and uniform coatings that can protect the cathode surface without impeding lithium-ion kinetics.[4][12]

-

Advanced Electrolytes: Formulating novel electrolytes, such as ionic liquids or high-concentration formulations, that are stable above 4.7 V.[5]

-

Doping and Morphology Control: Synergistic doping and precise control of particle morphology and crystal facets to enhance intrinsic structural stability and minimize side reactions.[13][14]

By addressing these challenges, the full potential of LMNO as a next-generation high-energy cathode material can be realized, paving the way for more powerful and cost-effective lithium-ion batteries.

References

- 1. researchgate.net [researchgate.net]

- 2. osti.gov [osti.gov]

- 3. mdpi.com [mdpi.com]

- 4. Extraordinary cycling performance of high-voltage spinel LiNi0.5Mn1.5O4 materials enabled by interfacial engineering via molecular self-assembly - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. diva-portal.org [diva-portal.org]

- 6. Crystallographic origin of cycle decay of the high-voltage LiNi0.5Mn1.5O4 spinel lithium-ion battery electrode - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. cailiaoniu.com [cailiaoniu.com]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. pubs.acs.org [pubs.acs.org]

Doping Effects on the Crystal Structure of Lithium Manganese Nickel Oxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the profound impact of elemental doping on the crystal structure of lithium manganese nickel oxide (LiMnNiO or LMNO), a prominent cathode material in next-generation lithium-ion batteries. Understanding these structural modifications at the atomic level is paramount for designing high-performance energy storage solutions. This document provides a comprehensive overview of the structural changes induced by various dopants, detailed experimental methodologies for synthesis and characterization, and visual representations of the underlying scientific principles.

Introduction: The Significance of Doping in LMNO Cathodes

This compound, particularly in its spinel and layered-spinel composite structures, offers a compelling combination of high operating voltage, satisfactory energy density, and the potential for reduced reliance on cobalt. However, intrinsic challenges such as capacity fading, voltage decay, and structural instability during cycling hinder its widespread commercialization. Doping, the intentional introduction of foreign elements into the host lattice, has emerged as a powerful strategy to mitigate these issues by tailoring the material's crystal structure.

Doping can be broadly categorized into cation doping (substituting Li, Mn, or Ni sites) and anion doping (substituting O sites). These substitutions induce a cascade of effects, including:

-

Lattice Parameter Modification: The introduction of dopants with different ionic radii alters the unit cell dimensions, which can influence lithium-ion diffusion pathways.

-

Suppression of Phase Transitions: Doping can stabilize the crystal structure, preventing detrimental phase transformations that occur during charging and discharging.

-

Reduction of Cation Mixing: In layered structures, doping can inhibit the undesirable migration of Ni²⁺ ions into Li⁺ sites, which impedes lithium-ion transport.

-

Mitigation of Jahn-Teller Distortion: For spinel structures, certain dopants can suppress the Jahn-Teller distortion associated with Mn³⁺ ions, a key factor in structural degradation.

-

Strengthening of Atomic Bonds: The formation of stronger bonds between the dopant and oxygen can enhance the overall structural integrity and thermal stability.

This guide will delve into the specific effects of various dopants, supported by quantitative data and detailed experimental protocols.

Quantitative Analysis of Doping-Induced Structural Changes

The introduction of dopants brings about measurable changes in the crystallographic parameters of LMNO. These changes are typically quantified using techniques such as X-ray diffraction (XRD) and neutron diffraction, followed by Rietveld refinement of the collected data. The following tables summarize the reported effects of various dopants on the lattice parameters and unit cell volume of LMNO.

Table 1: Effects of Cation Doping on the Crystal Structure of LMNO

| Dopant | Host Material | Doping Level | Change in Lattice Parameter 'a' (Å) | Change in Lattice Parameter 'c' (Å) | Change in Unit Cell Volume (ų) | Key Structural Effects |

| Nb⁵⁺ | LiNi₁/₃Co₁/₃Mn₁/₃O₂ | 1-4 mol% | Increase | Increase | Increase | Expands lattice, improves layered structure, reduces cation mixing.[1] |

| K⁺ | LiNi₀.₅Mn₁.₅O₄ | 0.5-3 mol% | Increase | - | Increase | Enlarges lattice parameters, reduces LiₓNi₁₋ₓO impurities.[2][3] |

| W⁶⁺ | LiWₓNi₀.₅Mn₁.₅₋ₓO₄ | x = 0.005 | - | - | Nearly invariant | Decreases transition metal-oxide bond length, increases Li-O bond length.[4] |

| Zr⁴⁺ | LiNi₀.₅Mn₁.₅O₄ | - | Increase | - | Increase | Suppresses the formation of Ni²⁺ by Mg²⁺ or Zr⁴⁺ ions.[5][6] |

| Ti⁴⁺ | LiNi₀.₅Mn₁.₅₋ₓTiₓO₄ | x = 0.15 | Increase (from 8.167 to 8.18) | - | Increase | Expands crystal lattice.[7] |

| Ti⁴⁺/Cr³⁺ | LiNi₀.₅Mn₁.₅O₄ | - | Increase (from 8.1684 to 8.1787) | - | Increase | Doped ions may replace Ni and Mn sites.[8] |

| Fe³⁺ | LiMn₁.₅Ni₀.₅O₄ | - | - | - | - | Surface-enhanced Fe serves as an electrocatalytic active site.[9] |

Table 2: Effects of Anion Doping on the Crystal Structure of LMNO

| Dopant | Host Material | Doping Level | Change in Lattice Parameter 'a' (Å) | Change in Lattice Parameter 'c' (Å) | Change in Unit Cell Volume (ų) | Key Structural Effects |

| F⁻ | LiNi₀.₈Co₀.₁Mn₀.₁O₂ | - | - | Increase (from 1.416 to 1.418) | Increase | Increases the c lattice parameter of the structure.[10][11] |

| Cl⁻ | LiMn₁.₅Ni₀.₅O₄ | 0.1 mol | Increase | - | Increase | Increases the lattice constant due to the larger ionic radius of Cl⁻ compared to O²⁻.[12] |

| K⁺/Cl⁻ | LiNi₀.₅Mn₁.₅O₄ | 3 mol% | Increase | - | Increase | Expands Li⁺ transport channels.[3] |

| K⁺/F⁻ | LiNi₀.₅Mn₁.₅O₄ | 2 mol% | Increase | - | Increase | Decreases Mn³⁺ ion content, inhibiting Jahn-Teller distortion.[3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis of doped LMNO and its structural characterization.

Synthesis of Doped this compound

The co-precipitation method is widely used for synthesizing homogeneous, nano-sized precursor powders, which leads to final products with uniform morphology and composition.

Protocol:

-

Precursor Solution Preparation: Dissolve stoichiometric amounts of transition metal sulfates or nitrates (e.g., NiSO₄·6H₂O, MnSO₄·H₂O) and the dopant precursor (e.g., a water-soluble salt of the dopant metal) in deionized water to form a mixed metal salt solution.

-

Precipitation: Prepare a separate solution of a precipitating agent (e.g., NaOH, Na₂CO₃, or NH₄OH). Add the metal salt solution dropwise into the precipitating agent solution under vigorous stirring. Maintain a constant pH and temperature throughout the process to ensure uniform precipitation.

-

Aging: Allow the resulting precipitate to age in the mother liquor for several hours to promote particle growth and improve crystallinity.

-

Washing and Drying: Filter the precipitate and wash it thoroughly with deionized water to remove any residual ions. Dry the precursor powder in a vacuum oven at a specified temperature (e.g., 80-120 °C) for several hours.

-

Calcination: Mix the dried precursor powder intimately with a stoichiometric amount of a lithium source (e.g., LiOH·H₂O or Li₂CO₃). The mixture is then subjected to a two-step calcination process in air or oxygen. A typical procedure involves a pre-calcination step at a lower temperature (e.g., 400-500 °C) to decompose the precursors, followed by a final high-temperature calcination (e.g., 700-900 °C) to form the desired doped LMNO phase.

The solid-state reaction method is a straightforward and cost-effective technique for synthesizing ceramic materials.

Protocol:

-

Precursor Mixing: Weigh stoichiometric amounts of the starting materials, which typically include oxides or carbonates of the constituent metals (e.g., Li₂CO₃, NiO, MnO₂) and the dopant oxide or carbonate.

-

Grinding/Milling: Intimately mix and grind the precursors using a mortar and pestle or a ball milling process to ensure homogeneity and reduce particle size. This step is crucial for promoting a complete reaction.

-

Calcination: Transfer the mixed powder to an alumina (B75360) crucible and calcine it in a furnace. The calcination is often performed in multiple steps with intermediate grinding to ensure a complete and uniform reaction. A typical heating profile involves a pre-heating step at a lower temperature (e.g., 400-600 °C) followed by a high-temperature sintering (e.g., 800-1000 °C) for an extended period. The atmosphere (air or oxygen) and cooling rate are critical parameters that influence the final product's properties.

The sol-gel method offers excellent control over the stoichiometry, purity, and particle size of the final product at a relatively low synthesis temperature.

Protocol:

-

Sol Formation: Dissolve stoichiometric amounts of metal acetates or alkoxides (e.g., lithium acetate, nickel acetate, manganese acetate) and the dopant precursor in a suitable solvent, often a mixture of water and a chelating agent like citric acid or ethylene (B1197577) glycol. The chelating agent forms stable complexes with the metal cations, preventing their premature precipitation.

-

Gelation: Heat the solution with continuous stirring at a moderate temperature (e.g., 60-80 °C). This process promotes polymerization and cross-linking between the metal complexes, leading to the formation of a viscous gel.

-

Drying: Dry the gel in an oven at a temperature around 100-120 °C to remove the solvent and form a dried precursor powder (xerogel).

-

Calcination: Calcine the dried gel at a high temperature (e.g., 700-900 °C) in air or oxygen to decompose the organic components and crystallize the doped LMNO material.

Structural Characterization Techniques

XRD is the primary technique for identifying the crystal structure, phase purity, and lattice parameters of the synthesized materials.

Experimental Setup:

-

X-ray Source: Typically a Cu Kα radiation source (λ = 1.5406 Å).

-

Diffractometer: A powder diffractometer equipped with a goniometer to control the incident and detector angles.

-

Sample Preparation: The synthesized powder is finely ground and mounted on a sample holder.

-

Data Collection: The sample is scanned over a 2θ range (e.g., 10-80°) with a specific step size and scan rate.

Data Analysis (Rietveld Refinement):

Rietveld refinement is a powerful method for analyzing powder diffraction data. It involves fitting a calculated diffraction pattern to the experimental data, allowing for the extraction of detailed structural information, including:

-

Lattice parameters (a, b, c) and unit cell volume.

-

Atomic positions within the unit cell.

-

Site occupancy factors, which can reveal the extent of cation mixing.

-

Crystallite size and microstrain.

Neutron diffraction is particularly sensitive to light elements like lithium and can distinguish between elements with similar atomic numbers (e.g., Mn, Ni, Co), making it an invaluable tool for studying LMNO. Operando neutron diffraction allows for the real-time monitoring of structural changes during battery cycling.

Experimental Setup:

-

Neutron Source: A nuclear reactor or spallation source.

-

Diffractometer: A high-resolution powder diffractometer.

-

In-situ/Operando Cell: A specially designed electrochemical cell that allows for neutron diffraction measurements while the battery is charging and discharging. The cell components are chosen to minimize neutron scattering from non-active materials.[13]

-

Data Collection: Diffraction patterns are collected at various states of charge/discharge.

Data Analysis:

Similar to XRD, Rietveld refinement is used to analyze the neutron diffraction data to determine the evolution of lattice parameters, atomic positions, and lithium occupancy in the crystal structure as a function of the battery's state.

Visualization of Doping Effects and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key concepts and processes discussed in this guide.

Caption: Logical flow of how doping influences the crystal structure and electrochemical properties of LMNO.

Caption: Experimental workflow for the synthesis and structural characterization of doped LMNO.

Conclusion

The strategic doping of this compound cathodes is a cornerstone for advancing lithium-ion battery technology. By carefully selecting dopants and controlling their concentration, it is possible to precisely tune the crystal structure of LMNO, thereby enhancing its stability, ionic conductivity, and overall electrochemical performance. The quantitative data and detailed experimental protocols presented in this guide provide a foundational resource for researchers and scientists dedicated to the development of next-generation energy storage materials. The continued exploration of novel dopants and doping strategies, guided by a deep understanding of the structure-property relationships, will undoubtedly pave the way for safer, longer-lasting, and more powerful lithium-ion batteries.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Enhanced Electrochemical Performance of LiNi0.5Mn1.5O4 Composite Cathodes for Lithium-Ion Batteries by Selective Doping of K+/Cl− and K+/F− - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pubblicazioni.unicam.it [pubblicazioni.unicam.it]

- 6. acris.aalto.fi [acris.aalto.fi]

- 7. Ti Doping Decreases Mn and Ni Dissolution from High-Voltage LiNi0.5Mn1.5O4 Cathodes - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Enhanced Electrochemical Performance of a Ti–Cr-Doped LiMn1.5Ni0.5O4 Cathode Material for Lithium-Ion Batteries - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Fluorine-Doped LiNi0.8Mn0.1Co0.1O2 Cathode for High-Performance Lithium-Ion Batteries [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. pure.seoultech.ac.kr [pure.seoultech.ac.kr]

- 13. Frontiers | A Cylindrical Cell for Operando Neutron Diffraction of Li-Ion Battery Electrode Materials [frontiersin.org]

An In-depth Technical Guide to the Surface Chemistry and Interface Phenomena of LiNi₀.₅Mn₁.₅O₄ (LNMO)

Audience: Researchers, scientists, and professionals in battery materials and development.

Executive Summary

High-voltage spinel LiNi₀.₅Mn₁.₅O₄ (LNMO) is a compelling cobalt-free cathode material, offering a high operating voltage (~4.7 V vs. Li/Li⁺) and a theoretical energy density of approximately 650 Wh kg⁻¹.[1] However, its commercial application is significantly hindered by rapid performance degradation, particularly at elevated temperatures. This degradation is intrinsically linked to complex and deleterious phenomena occurring at the interface between the LNMO surface and the electrolyte. The high operating potential pushes conventional carbonate-based electrolytes beyond their electrochemical stability window, initiating a cascade of parasitic reactions.[2][3][4]

This guide provides a detailed examination of these critical surface and interface issues. It covers the formation and instability of the Cathode Electrolyte Interphase (CEI), mechanisms of transition metal dissolution, and surface structural reconstruction. Furthermore, it presents quantitative data from the literature in structured tables and outlines detailed experimental protocols for the key analytical techniques used to investigate these phenomena, including X-ray Photoelectron Spectroscopy (XPS) and Transmission Electron Microscopy (TEM).

Core Interfacial Challenges of LNMO

The primary challenge for LNMO is the instability of the electrode-electrolyte interface at high potentials. This instability manifests in three interconnected degradation mechanisms.

Cathode Electrolyte Interphase (CEI) Formation and Evolution

At potentials around 4.7 V, organic carbonate solvents (e.g., ethylene (B1197577) carbonate - EC, dimethyl carbonate - DMC) and lithium salts (e.g., LiPF₆) undergo oxidative decomposition on the LNMO surface.[5][6][7] This process forms a passivation layer known as the Cathode Electrolyte Interphase (CEI). Unlike the stable Solid Electrolyte Interphase (SEI) on anodes, the CEI on LNMO is often unstable, continuously decomposing and reforming during cycling.[8]

The composition of the CEI is complex, typically comprising:

-

Inorganic Species: Primarily LiF and phosphorus compounds like LiₓPOᵧFz, resulting from the decomposition of the LiPF₆ salt.[9][10]

-

Organic Species: Lithium alkyl carbonates and polycarbonate-type species from solvent oxidation.[10]

This dynamic and often non-uniform CEI contributes significantly to impedance growth and consumes active lithium, leading to capacity fade.[11][12]

Transition Metal (TM) Dissolution

A major failure mechanism for LNMO is the dissolution of manganese (Mn) and, to a lesser extent, nickel (Ni) from the cathode structure into the electrolyte.[5][13][14] This process is often initiated by acidic species, particularly hydrogen fluoride (B91410) (HF), which is generated from the hydrolysis of the LiPF₆ salt by trace amounts of water in the electrolyte.[15] HF can attack the LNMO surface, leading to the disproportionation of Mn³⁺ (present in disordered LNMO) into soluble Mn²⁺ and Mn⁴⁺.[15][16]

These dissolved Mn²⁺ ions can migrate to the graphite (B72142) anode, where they are reduced and deposited. This deposition can damage the anode's SEI layer, catalyzing further electrolyte reduction and consuming cyclable lithium, which severely accelerates capacity degradation in full cells.[5][14]

Surface Structural Reconstruction

The high-voltage operation can induce structural changes at the near-surface region of the LNMO particles. This can involve the formation of a rock-salt-like (NiO) phase or other structurally deficient spinel layers.[10] This surface reconstruction can impede Li⁺ diffusion kinetics and increase interfacial resistance, contributing to power capability loss. Electron energy-loss spectroscopy (EELS) has revealed that after cycling in conventional carbonate electrolytes, the LNMO surface can adopt a (MnₓNiᵧ)₃O₄-type structure.[10]

Quantitative Data Presentation

The following tables summarize key quantitative data related to LNMO's interfacial phenomena, compiled from various studies.

Table 1: Representative CEI Thickness on LNMO Cathodes

| Cycling Conditions | Electrolyte | Technique | CEI Thickness (nm) | Reference |

|---|---|---|---|---|

| 1st Cycle | 1.2 M LiPF₆ in EC/EMC | TEM / Model | ~1.5 | [17] |

| 140 Cycles | 1.2 M LiPF₆ in EC/EMC | TEM / Model | ~3.5 | [17] |

| 300 Cycles @ 55°C | 1 M LiPF₆ in EC/DMC | TEM | up to 65 (non-uniform) | [18] |

| 350 Cycles @ RT | 1 M LiPF₆ in EC/DMC | TEM | up to 48 (non-uniform) |[18] |

Table 2: Surface Composition of Cycled LNMO (CEI Components) via XPS

| Component | Chemical Species | Typical Binding Energy (eV) | Description | Reference(s) |

|---|---|---|---|---|

| F 1s | LiF | ~685.0 | LiPF₆ salt decomposition product | [9][11] |

| LiₓPOᵧFz / P-F | ~687.0 | LiPF₆ salt decomposition product | [9] | |

| O 1s | C=O (Carbonates) | ~532.0 | Organic solvent decomposition | [19] |

| C-O (Ethers/Polyethers) | ~533.5 | Organic solvent decomposition | [19] | |

| P=O (Phosphates) | ~531.5 | LiPF₆ salt decomposition | [19] | |

| C 1s | C-O | ~286.5 | Lithium alkyl carbonates | [11] |

| C=O | ~289.0 | Lithium alkyl carbonates | [11] |

| | CO₃ | ~290.8 | Polycarbonates |[9][20] |

Table 3: Interfacial Impedance of LNMO Cathodes

| Electrolyte / Condition | Cycles | Temperature | R_ct (Charge Transfer Resistance, Ω) | Reference |

|---|---|---|---|---|

| Baseline (LiPF₆ in EC/DMC) | Post-assembly | 55°C | 207.3 | [6] |

| Baseline (LiPF₆ in EC/DMC) | After 300 cycles | 55°C | 1144.0 | [6] |

| Baseline + 0.5% APTS Additive | Post-assembly | 55°C | 178.5 | [6] |

| Baseline + 0.5% APTS Additive | After 300 cycles | 55°C | 385.6 | [6] |

| Pristine LNMO | After 100 cycles | 25°C | ~250 | [21] |

| Al₂O₃ Coated LNMO (1 wt%) | After 100 cycles | 25°C | ~125 |[21] |

Table 4: Transition Metal Dissolution from LNMO Cathodes

| Condition | Method | Measured Species | Concentration | Reference |

|---|---|---|---|---|

| Soaked in Gen2 Electrolyte | ICP-MS | Mn | ~130 ppm | [15] |

| Soaked in Gen2 Electrolyte | ICP-MS | Ni | ~40 ppm | [15] |

| Cycled (100x) vs. Graphite @ 25°C | ICP-MS | Mn on Anode | ~109 ppm | [14] |

| Cycled (100x) vs. Graphite @ 45°C | ICP-MS | Mn on Anode | ~464 ppm | [14] |

| First Charge (operando) | Solution NMR | Mn²⁺ | Rises to ~90 ppm |[16] |

Visualization of Mechanisms and Workflows

Visual diagrams are crucial for understanding the complex relationships at the LNMO interface.

Caption: Formation pathway of the Cathode Electrolyte Interphase (CEI) on the LNMO surface.

Caption: Interconnected degradation pathways leading to capacity fade in LNMO-based cells.

Caption: Typical experimental workflow for post-mortem analysis of a cycled LNMO cathode.

Detailed Experimental Protocols

Precise and careful experimental methodology is critical for obtaining reliable data on sensitive battery interfaces.

Protocol for Post-Mortem Cell Disassembly and Electrode Preparation

This protocol outlines the standard procedure for safely harvesting electrodes for surface analysis.

-

Electrochemical Cycling: Cycle the cell (e.g., a 2032-type coin cell with an LNMO cathode and lithium metal anode) under the desired conditions (C-rate, temperature, cycle number). Record the final state-of-charge.

-

Transfer to Glovebox: Move the cycled cell into an inert atmosphere glovebox (e.g., Argon-filled, with H₂O and O₂ levels < 1 ppm) without delay.

-

Cell Opening: Carefully open the cell casing using appropriate tools (e.g., crimping machine, ceramic scissors for pouch cells).

-

Component Separation: Gently separate the components: cathode, separator, and anode. Collect a sample of the electrolyte for separate analysis if desired (e.g., ICP-MS for dissolved metals, GC-MS for decomposition products).[22][23][24]

-

Electrode Washing: Rinse the harvested cathode immediately by immersing it in a vial containing a volatile, anhydrous solvent like dimethyl carbonate (DMC) or dichloromethane (B109758) (DCM) for a short period (e.g., 1-2 minutes) to remove residual electrolyte salts.[25] Avoid aggressive washing that could disturb the CEI.

-

Drying: Allow the washed electrode to dry completely inside the glovebox, or for more thorough drying, place it in the glovebox's antechamber under vacuum for several hours.

-

Sample Storage & Transfer: Store the dried electrode in a sealed container within the glovebox. For air-sensitive analysis like XPS, use a dedicated vacuum transfer module to move the sample from the glovebox to the analysis chamber without exposure to ambient air.[26][27]

Protocol for XPS Analysis of LNMO Cathodes

XPS is the primary technique for determining the surface elemental composition and chemical states of the CEI.

-

Sample Mounting: Mount the dried electrode sample onto a sample holder using conductive carbon tape, ensuring a good electrical connection to the spectrometer to minimize charging effects.

-

Vacuum Transfer: Introduce the sample into the XPS analysis chamber using a vacuum transfer module to prevent atmospheric contamination.[26]

-

Instrument Settings (Typical):

-

X-ray Source: Monochromatic Al Kα (1486.6 eV).

-

Analysis Area: ~300 x 700 µm.

-

Charge Neutralization: Use a low-energy electron flood gun and/or ion gun to compensate for surface charging, which is common on battery materials.

-

Survey Scan: Acquire a wide-range scan (e.g., 0-1200 eV) with a high pass energy (~160 eV) to identify all elements present on the surface.

-

High-Resolution Scans: Acquire detailed, high-resolution spectra for specific elements of interest (C 1s, O 1s, F 1s, P 2p, Mn 2p, Ni 2p) using a lower pass energy (~20-40 eV) for better chemical state resolution.

-

-

Data Processing and Analysis:

-

Charge Correction: Calibrate the binding energy scale. Since the electrode contains conductive carbon, this is complex. The most common method is to set the binding energy of the adventitious C-C/C-H peak in the C 1s spectrum to a standard value, typically 284.8 eV or 285.0 eV.[2][13][28] This must be done with caution, distinguishing it from the graphitic carbon (~284.5 eV) often used as a conductive additive.

-

Peak Fitting: Use appropriate software (e.g., CasaXPS) to deconvolve the high-resolution spectra into individual chemical state components using established binding energy references for compounds like LiF, Li₂CO₃, phosphates, etc.

-

Quantification: Determine the relative atomic concentrations of the surface species from the integrated peak areas after applying relative sensitivity factors (RSFs).

-

Protocol for TEM/FIB Analysis of the LNMO-Electrolyte Interface

TEM allows for direct visualization of the CEI layer and any surface reconstruction. Cryogenic techniques are essential to preserve the fragile, beam-sensitive interface.

-

Sample Preparation (Cryo-FIB):

-

Transfer the cycled electrode into a cryo-capable Focused Ion Beam/Scanning Electron Microscope (FIB/SEM).

-

Cool the sample stage to cryogenic temperatures (e.g., -185°C) to vitrify any residual electrolyte and prevent damage to the interface structure.[8]

-

Deposit a protective layer (e.g., platinum) onto the region of interest.

-

Use the Ga⁺ ion beam to mill trenches on either side of the protective layer, creating a thin cross-sectional lamella (~100 nm thick).

-

Use a micromanipulator to lift out the lamella and attach it to a TEM grid.

-

Perform final thinning of the lamella to electron transparency (<100 nm) using a low-energy Ga⁺ beam.

-

-

Cryo-TEM Analysis:

-

Transfer the prepared TEM grid to a TEM equipped with a cryo-holder, maintaining the cryogenic temperature throughout.

-

Imaging: Acquire high-resolution TEM (HRTEM) images to visualize the CEI layer, measure its thickness and uniformity, and observe the crystal lattice of the underlying LNMO.

-

Spectroscopy (EELS/EDS): Perform Scanning TEM (STEM) coupled with Electron Energy-Loss Spectroscopy (EELS) or Energy-Dispersive X-ray Spectroscopy (EDS) to map the elemental distribution across the interface and determine the chemical state (e.g., oxidation states of Mn and Ni) of the near-surface region.[1][7][29]

-

Conclusion and Future Outlook

The surface chemistry and interfacial phenomena of LNMO are the predominant factors limiting its widespread adoption. The continuous oxidative decomposition of the electrolyte at high voltage leads to the formation of an unstable CEI, consumption of lithium inventory, and increased cell impedance. Concurrently, HF-induced transition metal dissolution poisons the anode, creating a vicious cycle of degradation.

Future research and development must focus on a multi-faceted approach to stabilize this critical interface. Key strategies include:

-

Advanced Electrolyte Formulations: Development of high-voltage stable solvents (e.g., sulfones, ionic liquids) and functional additives that can form a thin, stable, and ionically conductive CEI.[30]

-

Surface Modification: Application of nanoscale surface coatings (e.g., Al₂O₃, ZrO₂, LiNbO₃) that act as a physical barrier to prevent direct contact between the LNMO and the electrolyte, scavenging HF in the process.[21]

-

Bulk Doping: Introducing dopant cations into the LNMO crystal structure to suppress surface reconstruction and reduce transition metal dissolution.[31]

By combining these innovative material design strategies with advanced analytical protocols like those outlined in this guide, the scientific community can overcome the interfacial challenges of LNMO, unlocking its potential as a next-generation, high-energy, cobalt-free cathode material.

References

- 1. researchgate.net [researchgate.net]

- 2. surfacesciencewestern.com [surfacesciencewestern.com]

- 3. Analysis of Lithium-Ion Batteries with XPS spectroscopy - Rigas Labs [rigaslabs.gr]

- 4. Electrolytes for LNMO||Graphite LIB cells | E-Lyte [e-lyte.de]

- 5. researchgate.net [researchgate.net]

- 6. An electrolyte additive for the improved high voltage performance of LiNi 0.5 Mn 1.5 O 4 (LNMO) cathodes in Li-ion batteries - Journal of Materials Chemistry A (RSC Publishing) DOI:10.1039/D2TA09930F [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. arxiv.org [arxiv.org]

- 9. An XPS Study of Electrolytes for Li-Ion Batteries in Full Cell LNMO vs Si/Graphite - PMC [pmc.ncbi.nlm.nih.gov]

- 10. zaguan.unizar.es [zaguan.unizar.es]

- 11. diva-portal.org [diva-portal.org]

- 12. An XPS Study of Electrolytes for Li-Ion Batteries in Full Cell LNMO vs Si/Graphite - SINTEF [sintef.no]

- 13. X-ray Photoelectron Spectroscopy (XPS) Reference Pages: Charge Correcting to C 1s In CasaXPS [xpsfitting.com]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. pubs.acs.org [pubs.acs.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. pubs.acs.org [pubs.acs.org]

- 21. researchgate.net [researchgate.net]

- 22. diva-portal.org [diva-portal.org]

- 23. shimadzu.com [shimadzu.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

- 26. documents.thermofisher.com [documents.thermofisher.com]

- 27. youtube.com [youtube.com]

- 28. mmrc.caltech.edu [mmrc.caltech.edu]

- 29. pubs.rsc.org [pubs.rsc.org]

- 30. diva-portal.org [diva-portal.org]

- 31. Ti Doping Decreases Mn and Ni Dissolution from High-Voltage LiNi0.5Mn1.5O4 Cathodes - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to Phase Transitions in Nickel-Rich Lithium Manganese Cobalt Oxides

Audience: Researchers and Scientists in Materials Science and Battery Technology

This guide provides an in-depth analysis of the structural phase transitions inherent to nickel-rich lithium manganese cobalt oxide (NMC) cathode materials. Understanding these transformations is critical for developing next-generation lithium-ion batteries with enhanced energy density, prolonged cycle life, and improved safety.

Introduction to Nickel-Rich Cathodes

Nickel-rich NMC (LiNiₓMnᵧCo₂O₂, x ≥ 0.6) materials are at the forefront of cathode technology for high-energy-density lithium-ion batteries, driven by the high specific capacity that nickel provides.[1] However, their practical application is often hindered by structural instabilities that manifest as performance degradation, especially under aggressive operating conditions like high voltage or elevated temperatures.[2][3] These instabilities are fundamentally linked to a series of phase transitions that alter the material's crystal structure, compromise its integrity, and ultimately reduce its electrochemical performance.[4]

Fundamental Phase Transitions During Electrochemical Cycling

During the extraction and insertion of lithium ions (delithiation and lithiation), Ni-rich NMC cathodes undergo several structural changes. These can be broadly categorized into reversible transitions during normal operation and irreversible degradative transitions.

2.1. Reversible Hexagonal-Monoclinic Transitions

Upon charging (delithiation), Ni-rich materials experience a sequence of phase transitions from the original layered hexagonal structure (H1) to a monoclinic phase (M), followed by a second hexagonal phase (H2), and finally a third hexagonal phase (H3).[5][6] The H2 to H3 transition, occurring at high states of charge (typically above 4.15 V), is particularly notable.[7] This transition involves a significant and abrupt shrinkage of the c-axis lattice parameter, which can induce severe mechanical strain within the cathode particles.[5][6] This strain often leads to the formation of microcracks, exposing fresh surfaces to the electrolyte and accelerating parasitic side reactions, which contributes to capacity fade.[5]

2.2. Irreversible Degradation Pathways

Under prolonged cycling, high temperatures, or overcharging, more severe and often irreversible phase transitions occur, primarily at the particle surface.

-

Layered-to-Spinel Transition: The pristine layered structure (space group R-3m) can transform into a disordered spinel-like phase (space group Fd-3m). This is initiated by the migration of transition metal ions (primarily Ni²⁺) from their original layers into the lithium layers, especially in a highly delithiated state.[3][8] This structural change impedes the diffusion pathways for lithium ions, leading to increased impedance and reduced capacity.[8]

-

Spinel-to-Rock-Salt Transition: The final stage of degradation is the formation of an electrochemically inactive rock-salt phase (space group Fm-3m).[8][9] This transformation is often accompanied by the release of oxygen from the crystal lattice, which poses significant safety risks as the released oxygen can react exothermically with the organic electrolyte.[10][11] The rock-salt layer on the surface of cathode particles blocks lithium transport and is a primary cause of severe performance decay.[9][12]

Quantitative Data on Phase Transitions and Performance

The operating conditions, particularly the voltage window, have a profound impact on the severity of phase transitions and the resulting electrochemical performance.

Table 1: Effect of Voltage Window on Ni-Rich Cathode Performance

| Parameter | Voltage Window: 3.0–4.3 V | Voltage Window: 3.0–4.6 V | Reference |

|---|---|---|---|

| Capacity Retention (after 250 cycles) | 93.4% | 77.4% | [3] |

| Voltage Fade (after 250 cycles) | 40 mV | > 180 mV | [3] |

| Dominant Degradation Mechanism | Reversible H1-H2-H3 transitions | Irreversible layered-to-spinel/rock-salt phase transformation |[3] |

Thermal stability is also a critical factor, as phase transitions can be thermally induced, leading to oxygen release and potential thermal runaway.

Table 2: Thermal Stability and Transition Onset in Delithiated Ni-Rich Cathodes

| Material | Condition | Transition Onset Temperature | Key Observation | Reference |

|---|---|---|---|---|

| NMC811 | Charged to 4.3 V | ~150 °C | Layered-to-spinel transition begins. | [13] |

| NMC811 | Charged to 4.3 V | ~140 °C | Significant oxygen release detected. | [13] |

| NMC811 | Charged to 4.3 V | ~375 °C | Complete transformation to rock-salt structure. |[13] |

Experimental Protocols for Characterization

Several advanced analytical techniques are employed to study and quantify these complex phase transitions.

4.1. X-ray Diffraction (XRD)

-

Purpose: To monitor changes in the crystal structure, including lattice parameters and the emergence of new phases, during cycling. In-situ or operando XRD is particularly powerful for observing these changes in real-time.[14][15]

-

Methodology:

-

Cell Assembly: An electrochemical cell (e.g., a coin cell) is constructed with a window transparent to X-rays (e.g., beryllium or Kapton).

-

Data Collection: The cell is placed in an X-ray diffractometer, often at a synchrotron source for high time resolution, and connected to a potentiostat.[1][16]

-

Measurement: XRD patterns are collected continuously as the cell is charged and discharged.

-

Analysis: The diffraction patterns are analyzed using techniques like Rietveld refinement to extract lattice parameters (a, c), unit cell volume, and the phase fractions of layered, spinel, or rock-salt structures as a function of voltage or state of charge (SOC).[16][17] For ex-situ analysis, cells are cycled to a specific SOC, disassembled in an inert atmosphere (glovebox), and the cathode material is harvested, washed, and dried for XRD measurement.[7][18]

-

4.2. Thermodynamic Entropymetry

-

Purpose: To detect phase transitions by measuring the change in entropy (ΔS) of the electrode reaction, as phase changes alter the lattice order.[7]

-

Methodology:

-

Equilibration: A cell is charged or discharged to a specific SOC and allowed to rest for an extended period (e.g., 24 hours) to reach an equilibrium open-circuit voltage (OCV).[7][18]

-

Temperature Variation: The cell is placed in a temperature-controlled chamber, and the OCV is precisely measured at several different temperatures (e.g., 25, 20, 15, 10 °C), allowing the cell to stabilize at each temperature step.[7][18]

-

Calculation: The entropy change (ΔS) is calculated from the temperature dependence of the OCV using the thermodynamic relationship: ΔS = nF(∂E/∂T)ₚ, where n is the number of electrons, F is the Faraday constant, and (∂E/∂T)ₚ is the change in OCV with temperature.

-

Analysis: Sharp changes or discontinuities in the entropy profile as a function of SOC are indicative of a phase transition.[7]

-

4.3. Thermal Analysis (DSC and Gas Analysis)

-

Purpose: To investigate the thermal stability of the cathode material at different states of charge and identify the temperatures at which exothermic reactions (like phase transitions and reactions with the electrolyte) and oxygen release occur.[13]

-

Methodology:

-

Sample Preparation: Cathode material is harvested from a cell charged to a specific SOC inside a glovebox. A small amount is hermetically sealed in a crucible, sometimes with electrolyte.

-

DSC Measurement: The sample is heated in a Differential Scanning Calorimeter (DSC) at a constant rate. The DSC measures the heat flow into or out of the sample relative to a reference. Exothermic peaks indicate energy release from phase transitions or reactions.

-

Operando Gas Analysis: The DSC can be coupled with a mass spectrometer (MS) or gas chromatograph (GC). As the sample is heated, evolved gases (like O₂ and CO₂) are continuously analyzed, allowing for direct correlation between thermal events and gas release.[13]

-

Conclusion

Phase transitions are a defining characteristic of nickel-rich NMC cathodes and represent a central challenge to their widespread adoption. The detrimental H2-H3 transition and the irreversible degradation to spinel and rock-salt phases are primary drivers of capacity fade, impedance rise, and safety concerns. A thorough understanding of these mechanisms, gained through sophisticated experimental techniques like in-situ XRD and thermal analysis, is essential. Future research and development will continue to focus on mitigation strategies, such as elemental doping, surface coatings, and single-crystal morphologies, to suppress these deleterious phase transitions and unlock the full potential of high-energy, nickel-rich cathode materials.[3][5]

References

- 1. scispace.com [scispace.com]

- 2. Phase Behavior during Electrochemical Cycling of Ni‐Rich Cathode Materials for Li‐Ion Batteries [repository.cam.ac.uk]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | The Effects of Reversibility of H2-H3 Phase Transition on Ni-Rich Layered Oxide Cathode for High-Energy Lithium-Ion Batteries [frontiersin.org]

- 6. frontiersin.org [frontiersin.org]

- 7. Revealing Phase Transition in Ni-Rich Cathodes via a Nondestructive Entropymetry Method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. escholarship.org [escholarship.org]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. escholarship.org [escholarship.org]

- 13. osti.gov [osti.gov]

- 14. researchgate.net [researchgate.net]

- 15. In-Situ XRD Shows: How NMC Cathodes Expand During Delithiation [eureka.patsnap.com]

- 16. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

- 17. Determining phase transitions of layered oxides via electrochemical and crystallographic analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

electronic structure and conductivity of doped LMNO

An In-depth Technical Guide on the Electronic Structure and Conductivity of Doped LiMn₂O₄

Introduction

Spinel lithium manganese oxide (LiMn₂O₄, hereafter LMNO) has been a significant focus of research for cathode materials in lithium-ion batteries due to its high operating voltage, low cost, abundance of manganese, and inherent safety compared to cobalt-based counterparts.[1][2] The material crystallizes in a cubic spinel structure with the space group Fd-3m, which provides a three-dimensional framework for lithium-ion intercalation and deintercalation.[2][3] In this structure, lithium ions occupy tetrahedral (8a) sites, while manganese ions (a mix of Mn³⁺ and Mn⁴⁺) reside in octahedral (16d) sites, and oxygen ions form a cubic close-packed array at the 32e sites.[2]